molecular formula C35H25NO B14575201 Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- CAS No. 61274-40-6

Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl-

Cat. No.: B14575201
CAS No.: 61274-40-6
M. Wt: 475.6 g/mol
InChI Key: AVPVBRLPTRDTNX-UHFFFAOYSA-N
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Description

Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- is a complex organic compound that features a pyridine ring substituted with a 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl] group. This compound is notable for its unique structure, which combines the properties of both pyridine and pyran derivatives, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

61274-40-6

Molecular Formula

C35H25NO

Molecular Weight

475.6 g/mol

IUPAC Name

4-[(2,6-diphenylpyran-4-ylidene)methyl]-2,6-diphenylpyridine

InChI

InChI=1S/C35H25NO/c1-5-13-28(14-6-1)32-22-26(23-33(36-32)29-15-7-2-8-16-29)21-27-24-34(30-17-9-3-10-18-30)37-35(25-27)31-19-11-4-12-20-31/h1-25H

InChI Key

AVPVBRLPTRDTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=C4C=C(OC(=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- typically involves multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyran-4-one derivatives.

    Reduction: Reduction reactions can convert the pyran ring to a dihydropyran structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and pyran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- exerts its effects involves interactions with various molecular targets and pathways. The pyridine ring can interact with biological receptors, while the pyran moiety may participate in redox reactions and other biochemical processes. These interactions can modulate cellular functions and lead to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 4-ethyl-2,6-dimethyl-: A simpler pyridine derivative with different substituents.

    4-Pyridinol: A hydroxylated pyridine compound with distinct chemical properties.

    4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl-: A closely related compound with a similar structure but lacking the pyridine ring.

Uniqueness

Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- is unique due to its combination of pyridine and pyran structures, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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